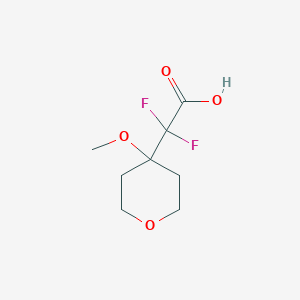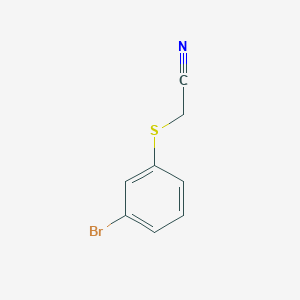
Acide 2,2-difluoro-2-(4-méthoxyoxan-4-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid is a chemical compound with the molecular formula C8H12F2O4 and a molecular weight of 210.18 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to an oxane ring, which is further connected to an acetic acid moiety
Applications De Recherche Scientifique
2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid typically involves the reaction of 4-methoxytetrahydro-2H-pyran with difluoroacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Similar in structure but with a fluorosulfonyl group instead of a methoxy group.
Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid: Contains additional fluorine atoms and a dioxolan ring.
Uniqueness
2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid is unique due to its specific combination of fluorine atoms and a methoxy group attached to an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2,2-difluoro-2-(4-methoxyoxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O4/c1-13-7(2-4-14-5-3-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMUAMIUZHXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(C(=O)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2368772.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2368779.png)
![1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2368781.png)
![4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2368782.png)

![tert-butyl 4-methylsulfanyl-10-oxo-8-(trifluoromethylsulfonyloxy)spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-11-carboxylate](/img/structure/B2368784.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate](/img/structure/B2368785.png)
![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)


![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane](/img/structure/B2368794.png)
